molecular formula C20H16N4O4 B2985547 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1184996-67-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2985547
CAS No.: 1184996-67-5
M. Wt: 376.372
InChI Key: LFTKDZYQBVRRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a pyrimidoindole core. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole and pyrimidoindole intermediates. One common synthetic route involves the Pd-catalyzed C-N cross-coupling reaction, which is used to form the indole core . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate as the base . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and lithium tetrahydroaluminate for reduction . Major products formed from these reactions include brominated and reduced derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can be compared to other indole-based compounds that exhibit anticancer activity. Similar compounds include 3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline derivatives, which also target tubulin and exhibit potent anticancer activity . the unique combination of the benzodioxole and pyrimidoindole moieties in this compound provides distinct structural advantages that may enhance its biological activity and therapeutic potential.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-17(21-8-12-5-6-15-16(7-12)28-11-27-15)9-24-10-22-18-13-3-1-2-4-14(13)23-19(18)20(24)26/h1-7,10,23H,8-9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTKDZYQBVRRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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